molecular formula C9H15N3O2 B13524296 5-Methyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid

5-Methyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13524296
M. Wt: 197.23 g/mol
InChI Key: UUUUBQVKJREHSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid is a member of the 1,2,3-triazole family, which is known for its unique properties and wide range of applications in various fields such as chemistry, biology, and medicine. The 1,2,3-triazole moiety is particularly valued for its stability, ability to mimic amide bonds, and inert nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-triazoles, including 5-Methyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid, can be achieved through various methods. . This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is typically carried out under mild conditions using copper(I) iodide as a catalyst and a base such as sodium ascorbate .

Industrial Production Methods

In industrial settings, the synthesis of 1,2,3-triazoles can be optimized using continuous flow conditions. This method allows for the efficient production of triazoles with high yields and good functional group tolerance . For example, the use of copper-on-charcoal as a heterogeneous catalyst in a continuous flow reactor has been shown to be effective for the synthesis of various substituted 1,2,3-triazoles .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield triazoline derivatives .

Mechanism of Action

The mechanism of action of 5-Methyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can mimic amide bonds, allowing it to interact with various enzymes and receptors. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

5-methyl-1-pentyltriazole-4-carboxylic acid

InChI

InChI=1S/C9H15N3O2/c1-3-4-5-6-12-7(2)8(9(13)14)10-11-12/h3-6H2,1-2H3,(H,13,14)

InChI Key

UUUUBQVKJREHSP-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=C(N=N1)C(=O)O)C

Origin of Product

United States

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